molecular formula C12H9NO B1363761 2-(Naphthalen-2-yloxy)acetonitrile CAS No. 104097-35-0

2-(Naphthalen-2-yloxy)acetonitrile

Cat. No.: B1363761
CAS No.: 104097-35-0
M. Wt: 183.21 g/mol
InChI Key: YVRXIVWRURPCRV-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yloxy)acetonitrile is an organic compound with the molecular formula C12H9NO. It is characterized by the presence of a naphthalene ring attached to an acetonitrile group through an oxygen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-2-yloxy)acetonitrile typically involves the cyanation of 2-naphthylacetic acid or its derivatives. One efficient method is the palladium-catalyzed decarboxylative coupling of cyanoacetate salts with aryl halides and triflates. This method yields a high purity product with a yield of approximately 96% .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyanation reactions using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various applications in pharmaceuticals and materials science .

Chemical Reactions Analysis

Types of Reactions: 2-(Naphthalen-2-yloxy)acetonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalen-2-yloxy acetic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

2-(Naphthalen-2-yloxy)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yloxy)acetonitrile involves its interaction with specific molecular targets. As a c-Myc protein inhibitor, it selectively binds to the c-Myc protein, inhibiting its activity. This inhibition disrupts the c-Myc signaling pathway, which is crucial in the regulation of cell growth and proliferation. By modulating this pathway, the compound can effectively prevent the progression of diseases associated with c-Myc dysregulation .

Comparison with Similar Compounds

  • 2-(Naphthalen-2-yloxy)acetamide
  • 2-(Naphthalen-2-yloxy)acetohydrazide
  • 2-(Naphthalen-2-yloxy)acetic acid

Comparison: 2-(Naphthalen-2-yloxy)acetonitrile is unique due to its nitrile group, which imparts distinct reactivity compared to its amide, hydrazide, and acid counterparts. The nitrile group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis. Additionally, its role as a c-Myc protein inhibitor highlights its significance in medicinal chemistry .

Properties

IUPAC Name

2-naphthalen-2-yloxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRXIVWRURPCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364442
Record name 2-(naphthalen-2-yloxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104097-35-0
Record name 2-(naphthalen-2-yloxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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